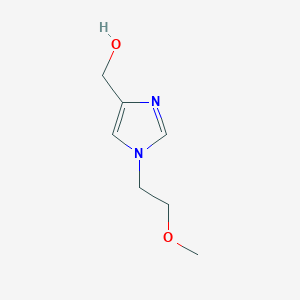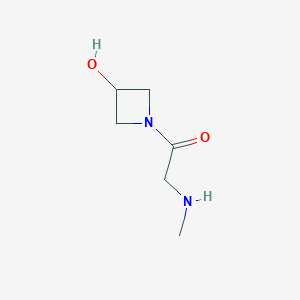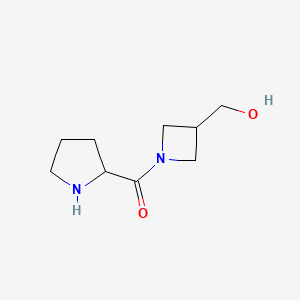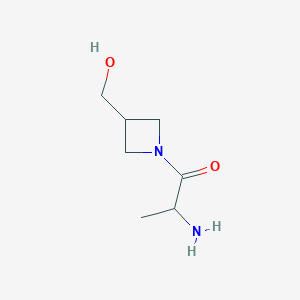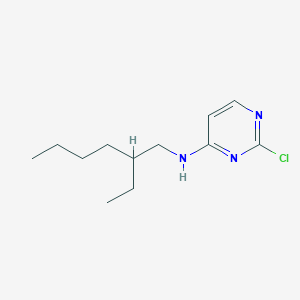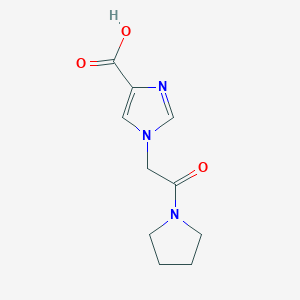
1-(3-氨基氮杂环丁-1-基)-2-苯基丙烷-1-酮
描述
Physical and Chemical Properties Analysis
“1-(3-Aminoazetidin-1-yl)-2-phenylpropan-1-one” is a white crystalline powder that is soluble in water, ethanol, and other organic solvents. It has a melting point of 124-127°C and a boiling point of 293°C.科学研究应用
在合成化学中的应用
相关化合物的一个重要应用在于功能化 β-氨基酸衍生物的合成和转化。Kiss 等人 (2018 年) 的研究重点介绍了各种复分解反应,例如开环、闭环和交叉复分解,用于获取环状 β-氨基酸及其衍生物。这些反应对于环状 β-氨基酸的制备和功能化至关重要,由于其生物学相关性,表明它们在药物研究中的重要性 (Kiss、L.、Kardos、M.、Vass、C. 和 Fülöp、F.,2018 年)。
在药物研究中的作用
氨基-1,2,4-三唑的合成是生产各种药物的基石,展示了与 1-(3-氨基氮杂环丁-1-基)-2-苯基丙烷-1-酮相关的化合物的多功能性。Nazarov 等人 (2021 年) 的一篇综述概述了 3-和 4-取代氨基-1,2,4-三唑在制造农产品、药品、染料等方面的工业用途。这表明此类化合物在大规模有机合成中的广泛用途,强调了它们在开发新材料和药物中的重要性 (Nazarov、V.N.、Miroshnichenko、D.、Ivakh、A.A. 和 Uspensky、B.,2021 年)。
抗氧化特性和分析应用
相关化合物的抗氧化特性和分析应用也值得注意。Munteanu 和 Apetrei (2021 年) 深入探讨了用于确定化合物抗氧化活性的各种测试,强调了这些研究在食品工程、医学和药学中的相关性。这篇综述表明,了解化学反应和检测抗氧化活性的机制非常重要,这可能与研究 1-(3-氨基氮杂环丁-1-基)-2-苯基丙烷-1-酮等化合物有关 (Munteanu、I. 和 Apetrei、C.,2021 年)。
安全和危害
作用机制
Target of Action
The primary target of 1-(3-Aminoazetidin-1-yl)-2-phenylpropan-1-one is the histamine H3 receptor . This receptor plays a crucial role in the central nervous system, where it acts as an auto-receptor and hetero-receptor to regulate the release of histamine and other neurotransmitters .
Mode of Action
1-(3-Aminoazetidin-1-yl)-2-phenylpropan-1-one interacts with the histamine H3 receptor as an agonist . This means it binds to the receptor and activates it, leading to a response. In this case, the response is the regulation of neurotransmitter release .
Biochemical Pathways
Upon activation of the histamine H3 receptor, there is a decrease in cyclic adenosine monophosphate (cAMP) levels . This decrease in cAMP levels can affect various biochemical pathways, including those involved in neurotransmitter release .
Pharmacokinetics
It is known that the compound has good metabolic stability .
Result of Action
The activation of the histamine H3 receptor by 1-(3-Aminoazetidin-1-yl)-2-phenylpropan-1-one can lead to various molecular and cellular effects. These include the regulation of neurotransmitter release, which can influence neuronal activity and various physiological processes .
属性
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9(10-5-3-2-4-6-10)12(15)14-7-11(13)8-14/h2-6,9,11H,7-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORHCOUHXKJEBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)N2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


